Cyclopenta-1,3-diene;cyclopenta-1,3-diene-1-carbaldehyde;iron(2+)

Description

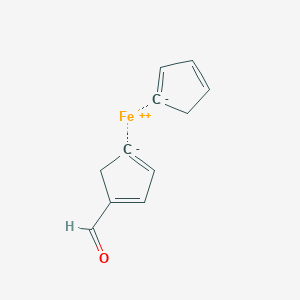

The compound "Cyclopenta-1,3-diene; cyclopenta-1,3-diene-1-carbaldehyde; iron(2+)" is a ferrocene derivative where one cyclopentadienyl (Cp) ligand is substituted with a carbaldehyde functional group. Ferrocene, bis(η⁵-cyclopentadienyl)iron(II), is a cornerstone of organometallic chemistry, renowned for its stability and redox activity . The substitution of one Cp ring with a carbaldehyde group introduces enhanced reactivity and versatility, enabling applications in catalysis, materials science, and medicinal chemistry. For example, ferrocenyl-substituted pyrazole derivatives exhibit antimicrobial activity, as demonstrated by Sharma et al. (2023), where the carbaldehyde moiety likely contributes to bioactivity through electronic modulation .

Properties

Molecular Formula |

C11H10FeO |

|---|---|

Molecular Weight |

214.04 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;cyclopenta-1,3-diene-1-carbaldehyde;iron(2+) |

InChI |

InChI=1S/C6H5O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1,3,5H,4H2;1-3H,4H2;/q2*-1;+2 |

InChI Key |

AWMDIGKURZVMOE-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC=[C-]1.C1[C-]=CC=C1C=O.[Fe+2] |

Origin of Product |

United States |

Preparation Methods

Table 2: Typical Conditions for Iron(2+) Complex Formation with Cyclopenta-1,3-diene Derivatives

| Component | Conditions | Notes |

|---|---|---|

| Iron(II) salt | FeCl2 or FeSO4, anhydrous | Source of Fe(2+) |

| Ligand | Cyclopenta-1,3-diene or aldehyde derivative | Purity critical for complex formation |

| Solvent | THF, acetonitrile | Dry, oxygen-free |

| Atmosphere | Nitrogen or argon | Prevents Fe(2+) oxidation |

| Temperature | 0–25 °C | Mild conditions to preserve complex |

Analytical and Research Data Summary

Extensive research on cyclopenta-1,3-diene and its derivatives has been documented, focusing on synthetic routes, yields, and reaction mechanisms. The preparation of arylated cyclopentadienes and their derivatives, including aldehydes, has been systematically reviewed, highlighting the importance of selective reductions, dehydrations, and formylation reactions.

The preparation of iron(2+) complexes with these ligands is a well-established area in organometallic chemistry, with protocols emphasizing inert atmosphere techniques and precise stoichiometric control to obtain pure complexes suitable for further study.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-1,3-diene;cyclopenta-1,3-diene-1-carbaldehyde;iron(2+) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The ligands can be substituted under specific conditions to form new complexes.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, phosphines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopenta-1,3-diene-1-carboxylic acid, while reduction may produce cyclopenta-1,3-diene-1-methanol.

Scientific Research Applications

Chemical Properties and Structure

The compound consists of two cyclopenta-1,3-diene ligands coordinated to an iron(2+) center. Its molecular formula is with a molecular weight of 214.04 g/mol. The unique structural features of this compound enable it to participate in a variety of chemical reactions.

Catalysis

Cyclopenta-1,3-diene;iron(2+) serves as an effective catalyst in several organic reactions due to its ability to stabilize different oxidation states of iron. It is particularly useful in:

- Diels-Alder Reactions : The compound can act as a diene or dienophile, facilitating cycloaddition reactions that are crucial for synthesizing complex organic molecules.

- Hydrogenation Processes : It catalyzes the hydrogenation of alkenes and alkynes, providing valuable pathways for the synthesis of saturated compounds.

Table 1: Catalytic Applications

| Reaction Type | Role of Cyclopenta-1,3-diene;iron(2+) | Reference |

|---|---|---|

| Diels-Alder | Diene or dienophile | |

| Hydrogenation | Catalyst for saturation |

Medicinal Chemistry

The potential medicinal applications of cyclopenta-1,3-diene;iron(2+) are noteworthy, especially concerning its biological activity:

- Anticancer Activity : Research indicates that derivatives of this compound can induce apoptosis in cancer cells via mechanisms involving reactive oxygen species (ROS) generation. A study demonstrated that the compound's iron center plays a crucial role in mediating these effects through Fenton-like reactions.

Case Study 1: Anticancer Activity

A study conducted on human cancer cell lines showed that cyclopenta-1,3-diene derivatives could effectively induce cell death through oxidative stress pathways. The results highlighted the importance of the iron center in these processes.

- Enzyme Mimicry : The compound has been investigated for its ability to mimic iron-containing enzymes, which may influence metabolic pathways related to oxidative stress.

Case Study 2: Enzyme Interaction

Research exploring cyclopenta-1,3-diene;iron(2+) as a model for studying iron-containing enzymes indicated its capability to replicate enzyme activity under specific conditions.

Table 2: Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | ROS generation | |

| Enzyme Mimicry | Mimics iron-containing enzymes | |

| Antibacterial | Disruption of bacterial metabolism |

The biological activity of cyclopenta-1,3-diene;iron(2+) extends beyond anticancer properties:

- Antibacterial Properties : Some derivatives have demonstrated efficacy against pathogenic bacteria, suggesting potential applications in antimicrobial therapies.

Mechanism of Action

The mechanism of action of cyclopenta-1,3-diene;cyclopenta-1,3-diene-1-carbaldehyde;iron(2+) involves its interaction with molecular targets through its iron center. The iron(2+) can participate in redox reactions, facilitating electron transfer processes. The ligands can also interact with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Research Findings and Innovations

- Corrosion Inhibition : Eddy et al. (2011) demonstrated that cyclopenta-1,3-diene derivatives inhibit mild steel corrosion in HCl via adsorption, achieving ~90% efficiency at optimal concentrations . The carbaldehyde group may enhance adsorption through dipole interactions.

- Dye-Sensitized Solar Cells (DSSCs) : The cyclopenta-1,3-diene-based dye DP1-D0 achieved a power conversion efficiency (η) of 9.55%, outperforming other derivatives (η = 6–8%) due to improved electron injection and reduced recombination .

- Antimicrobial Activity : Ferrocenyl-substituted pyrazoles synthesized via cyclocondensation show broad-spectrum activity, with minimum inhibitory concentrations (MICs) of 85–95 μg/mL . The carbaldehyde moiety likely disrupts microbial membranes or enzyme function.

Biological Activity

Cyclopenta-1,3-diene;cyclopenta-1,3-diene-1-carbaldehyde;iron(2+) is a coordination compound featuring a cyclopentadienyl ligand bonded to an iron(2+) ion. This compound has garnered interest in the fields of organometallic chemistry and medicinal applications due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFeNO

- Molecular Weight : 186.031 g/mol

- CAS Number : 15786763

The biological activity of cyclopenta-1,3-diene;iron(2+) is primarily attributed to its ability to participate in various chemical reactions, including:

- Diels-Alder Reactions : The compound can act as a diene or dienophile in cycloaddition reactions, which are fundamental in organic synthesis and drug development.

- Oxidation and Reduction : The iron(2+) ion can be oxidized to iron(3+), influencing its reactivity and interactions with biological targets .

Biological Activity

Research indicates that cyclopenta-1,3-diene derivatives exhibit various biological activities:

- Anticancer Potential : Studies have shown that iron-containing compounds can induce apoptosis in cancer cells. The mechanism may involve the generation of reactive oxygen species (ROS) through Fenton-like chemistry .

- Enzyme Mimicry : The compound has been investigated for its ability to mimic iron-containing enzymes, potentially impacting metabolic pathways related to oxidative stress .

- Antibacterial Properties : Some derivatives of cyclopentadiene have demonstrated antibacterial activity against pathogenic bacteria, suggesting potential applications in antimicrobial therapies .

Case Study 1: Anticancer Activity

A study explored the effects of cyclopenta-1,3-diene derivatives on human cancer cell lines. Results indicated that these compounds could induce cell death through ROS generation and disruption of mitochondrial function. The study highlighted the importance of the iron center in mediating these effects.

Case Study 2: Enzyme Interaction

Research involving cyclopenta-1,3-diene;iron(2+) as a model for studying iron-containing enzymes showed that it could effectively mimic enzyme activity under certain conditions. This suggests its potential use in bioinorganic chemistry for understanding enzyme mechanisms.

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Cyclopenta-1,3-diene;iron(2+) | Anticancer, antibacterial | ROS generation, enzyme mimicry |

| Ferrocene | Anticancer | Similar mechanisms via ROS |

| Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) | Antibacterial | Diels-Alder reactions |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing cyclopenta-1,3-diene derivatives coordinated to iron(2+)?

- Methodology : Two primary methods are documented:

Carboxylation of Ferrocene : Reacting ferrocene with CO₂ in the presence of a strong base (e.g., KOH) under controlled pressure and temperature (60–100°C) yields cyclopenta-1,3-diene-1-carbaldehyde iron complexes. This route is scalable but requires inert atmospheres to prevent oxidation .

Thermal Decomposition : Cyclopentanone or cyclopentene derivatives are heated (180–200°C) with acid catalysts (e.g., H₂SO₄) to generate cyclopenta-1,3-diene, followed by iron(II) coordination in a separate step .

- Key Considerations : Monitor reaction progress via FT-IR for carbonyl stretches (1700–1750 cm⁻¹) and cyclic voltammetry to confirm iron’s redox state .

Q. How can the electronic structure of iron(2+)-cyclopentadienyl complexes be experimentally characterized?

- Techniques :

- Mössbauer Spectroscopy : Quantifies iron’s oxidation state and ligand field effects (isomer shifts: 0.2–0.5 mm/s for Fe²⁺; quadrupole splitting: 1.5–2.5 mm/s) .

- UV-Vis Spectroscopy : Absorbance bands at 450–500 nm (d-d transitions) and 300–350 nm (ligand-to-metal charge transfer) provide insights into coordination geometry .

- X-ray Crystallography : Resolves bond distances (Fe–C: ~2.05 Å) and confirms η⁵-coordination of cyclopentadienyl ligands .

Q. What are the typical applications of iron(2+)-cyclopentadienyl complexes in catalysis?

- Hydrogenation : These complexes catalyze alkene hydrogenation with yields >85% under mild conditions (1–5 bar H₂, 25–50°C). Substituted cyclopentadienyl ligands enhance steric control over enantioselectivity .

- Diels-Alder Reactions : Cyclopenta-1,3-diene acts as a diene, with iron(2+) modulating electron density to accelerate cycloaddition (k ≈ 10⁻³–10⁻² M⁻¹s⁻¹) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported redox potentials for iron(2+)-cyclopentadienyl complexes?

- Approach :

Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with solvation models (e.g., PCM) to calculate redox potentials. Compare with experimental cyclic voltammetry data (e.g., E₁/₂ = −0.3 to +0.2 V vs. Ag/AgCl) .

Error Analysis : Discrepancies often arise from ligand protonation states or solvent effects. Parametrize calculations using COSMO-RS for solvent-specific corrections .

Q. What strategies optimize the stability of iron(2+)-cyclopentadienyl carbaldehyde derivatives in aqueous biological assays?

- Stabilization Methods :

- Liposomal Encapsulation : Increases half-life from hours to days by shielding the complex from hydrolysis .

- Ligand Substitution : Introduce electron-withdrawing groups (e.g., –NO₂) on the cyclopentadienyl ring to reduce Fe²⁺ oxidation susceptibility .

- Validation : Track stability via ICP-MS for iron leaching and LC-MS for ligand degradation .

Q. How do steric and electronic effects in substituted cyclopentadienyl ligands influence catalytic activity?

- Case Study :

- Steric Effects : Bulky substituents (e.g., –C(CH₃)₃) lower turnover frequency (TOF) in hydrogenation by 40% due to hindered substrate access .

- Electronic Effects : Electron-deficient ligands (e.g., –CF₃) increase TOF by 60% in oxidation reactions by stabilizing transition states .

- Methodology : Use Hammett constants (σ) and Tolman cone angles to correlate structure-activity relationships .

Data Contradictions and Resolution

Q. Why do reported yields for iron(2+)-mediated Diels-Alder reactions vary across studies?

- Root Causes :

- Substrate Purity : Trace moisture (>0.1%) deactivates iron catalysts, reducing yields by 20–30% .

- Reaction Solvent : Polar aprotic solvents (e.g., DMF) favor higher yields (85–92%) vs. nonpolar solvents (50–60%) due to improved ion pairing .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.